Molecular Scaffold Identity: 3-Methoxybenzoyl Substitution Pattern vs. Halogenated or Alkyl Analogs
The 3-methoxybenzoyl group on 903312-07-2 distinguishes it from the 4-fluorobenzoyl, 4-chlorobenzoyl, 4-bromobenzoyl, 4-methylbenzoyl, and 4-nitrobenzoyl analogs commonly offered by chemical vendors. Published patent data disclose that indolizine-1-carboxamide derivatives with 4-fluorobenzoyl substitution exhibit CK1δ inhibition exceeding 90% in biochemical assays [1]. However, no CK1δ inhibition data or other enzymatic activity data are available for the 3-methoxybenzoyl variant. The class-level inference is that electronic modulation (methoxy being electron-donating via resonance vs. fluoro/chloro being electron-withdrawing) will impact target engagement, but the magnitude and direction of this shift remain unquantified [2].
| Evidence Dimension | Substituent electronic property (Hammett σp/meta) vs. reported biochemical activity of closest analog |
|---|---|
| Target Compound Data | 3-Methoxybenzoyl (σm = +0.12); CK1δ inhibition data: not reported |
| Comparator Or Baseline | 2-Amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide (σp = +0.06); CK1δ inhibition >90% (WO2012080727) [1] |
| Quantified Difference | CK1δ activity unknown for target; predicted electronic difference in Hammett σ is small (Δσ ≈ 0.06) |
| Conditions | Biochemical CK1δ inhibition assay (patent WO2012080727); target compound untested in this system |
Why This Matters
Procurement should be driven by scaffold novelty rather than demonstrated target selectivity, as no head-to-head selectivity data exist.
- [1] Electrophoretics Limited. Casein Kinase 1 Delta (CK1δ) Inhibitors. US Patent Application US20160058745A1, 2016. Referencing WO2012080727 for CK1δ inhibition data on 4-fluorobenzoyl analogs. View Source
- [2] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
